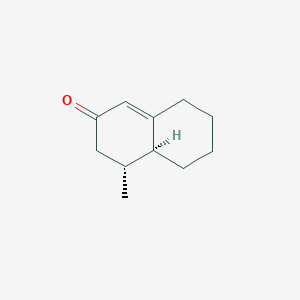
(4R,4aS)-4-Methyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,4aS)-4-Methyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one is an organic compound belonging to the class of naphthalenes This compound is characterized by its unique structure, which includes a hexahydro-naphthalene ring system with a methyl group and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4aS)-4-Methyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one typically involves the hydrogenation of naphthalene derivatives under specific conditions. Common synthetic routes may include:
Hydrogenation: Naphthalene derivatives are hydrogenated using catalysts such as palladium on carbon (Pd/C) under high pressure and temperature.
Cyclization: The intermediate products undergo cyclization reactions to form the hexahydro-naphthalene ring system.
Functional Group Introduction: The methyl and ketone groups are introduced through various organic reactions, such as Friedel-Crafts acylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation and cyclization processes, utilizing continuous flow reactors and advanced catalytic systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4R,4aS)-4-Methyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The methyl group can undergo substitution reactions with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) under light or heat.
Major Products Formed
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Halogenated naphthalene derivatives.
Applications De Recherche Scientifique
Chemistry
This compound is studied for its unique structural properties and reactivity, making it a valuable model compound in organic synthesis and reaction mechanism studies.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine
Potential medicinal applications include the development of new pharmaceuticals targeting specific molecular pathways.
Industry
In the industrial sector, this compound may be used as an intermediate in the synthesis of more complex organic molecules, including fragrances, dyes, and polymers.
Mécanisme D'action
The mechanism of action of (4R,4aS)-4-Methyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one depends on its specific application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetralin (1,2,3,4-Tetrahydronaphthalene): A similar compound with a fully saturated naphthalene ring system.
Decalin (Decahydronaphthalene): Another related compound with a fully hydrogenated naphthalene structure.
Naphthalene: The parent compound with an unsaturated ring system.
Uniqueness
(4R,4aS)-4-Methyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
32980-08-8 |
|---|---|
Formule moléculaire |
C11H16O |
Poids moléculaire |
164.24 g/mol |
Nom IUPAC |
(4R,4aS)-4-methyl-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one |
InChI |
InChI=1S/C11H16O/c1-8-6-10(12)7-9-4-2-3-5-11(8)9/h7-8,11H,2-6H2,1H3/t8-,11+/m1/s1 |
Clé InChI |
WENXVHUJPUMHKU-KCJUWKMLSA-N |
SMILES isomérique |
C[C@@H]1CC(=O)C=C2[C@H]1CCCC2 |
SMILES canonique |
CC1CC(=O)C=C2C1CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


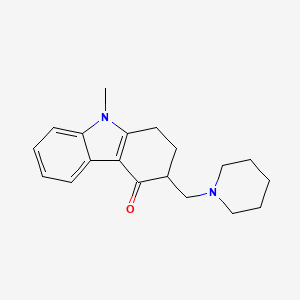




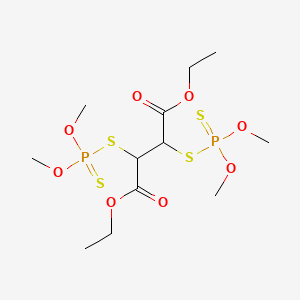
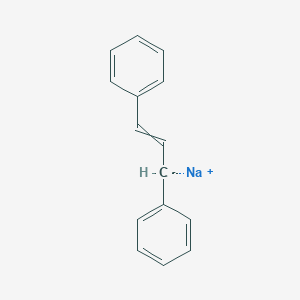
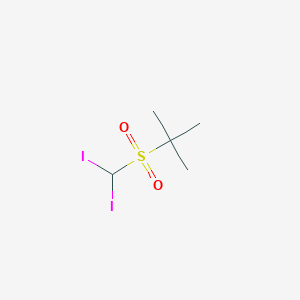
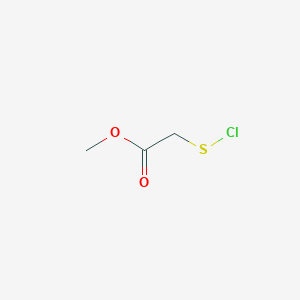
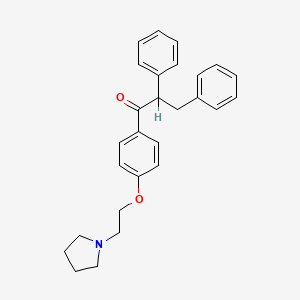
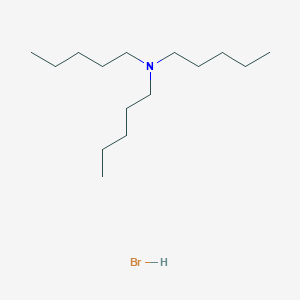
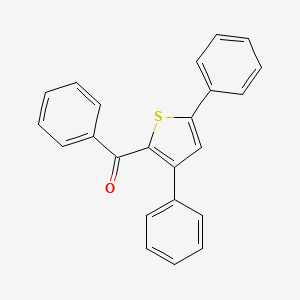
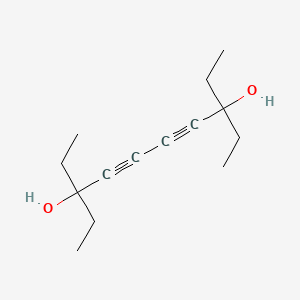
![Isodecane, [methylidynetris(oxy)]tris-](/img/structure/B14682187.png)
